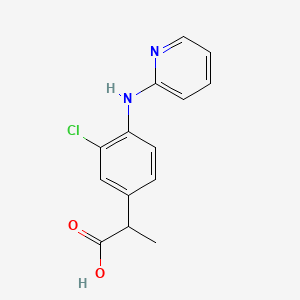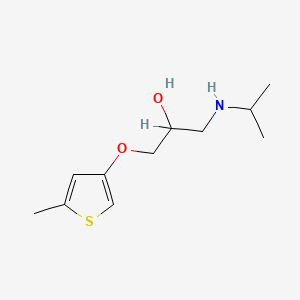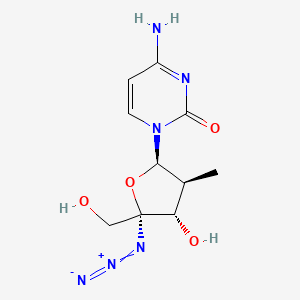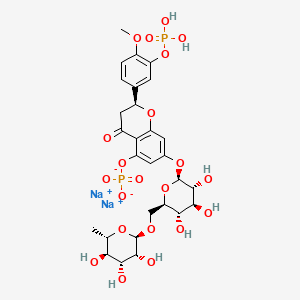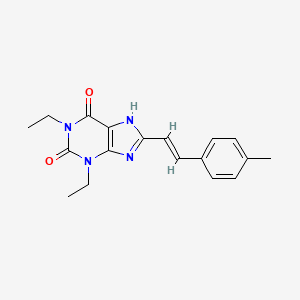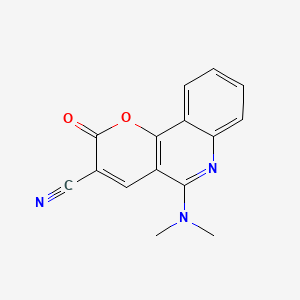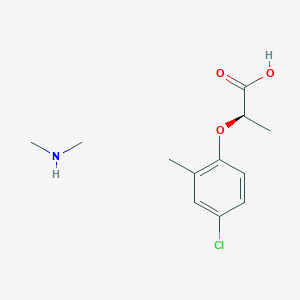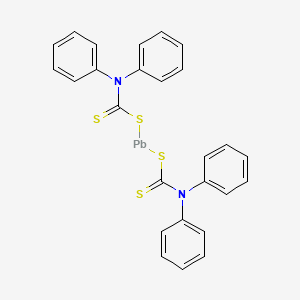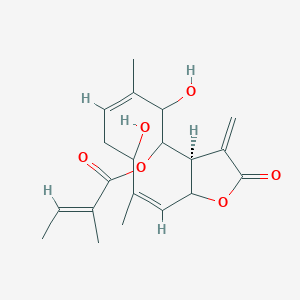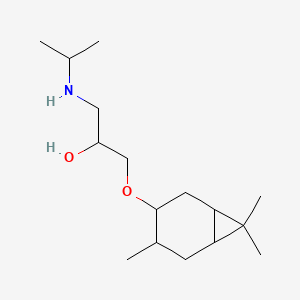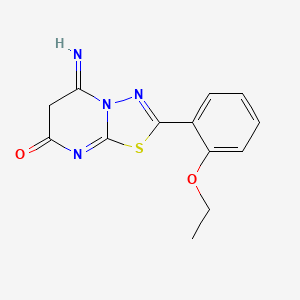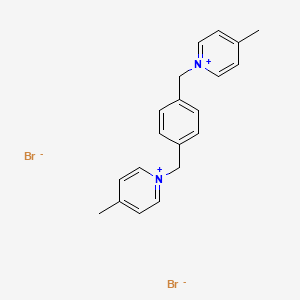
4-Picolinium, 1,1'-(p-phenylenedimethylene)bis-, dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Picolinium, 1,1’-(p-phenylenedimethylene)bis-, dibromide: is a chemical compound with the molecular formula C18H18Br2N2 . It is also known by other names such as 1,1’-(p-Xylylene)bis(1-pyridinium) dibromide and p-Xylylene-a,a’-bispyridinium dibromide . This compound is characterized by its white to orange to green crystalline appearance and is known for its hygroscopic and heat-sensitive properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Picolinium, 1,1’-(p-phenylenedimethylene)bis-, dibromide typically involves the reaction of 1,4-bis(bromomethyl)benzene with pyridine . The reaction is carried out in an aqueous solution, where 1,1’-(1,4-phenylenebis(methylene))bis(pyridin-1-ium) dibromide is slowly added to an aqueous solution of disodium maleonitriledithiolate and ZnCl2 . The mixture is stirred at room temperature, resulting in the formation of a yellow precipitate, which is then filtered, washed, and dried under vacuum .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with careful control of temperature and purity to ensure consistent quality.
化学反応の分析
Types of Reactions: 4-Picolinium, 1,1’-(p-phenylenedimethylene)bis-, dibromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ions can be substituted with other nucleophiles.
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation and Reduction Reactions: Specific reagents and conditions for these reactions are not extensively detailed in the literature.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridinium compounds.
科学的研究の応用
Chemistry: 4-Picolinium, 1,1’-(p-phenylenedimethylene)bis-, dibromide is used in the synthesis of complex organic molecules and as a reagent in various chemical reactions .
Biology and Medicine: Recent research has highlighted its potential in radiotherapy. The compound has been used to develop radiotherapy-responsive prodrugs, which are activated in tumor environments to release therapeutic agents precisely and effectively .
Industry: In industrial applications, this compound is used as a permeabilizing agent and in the synthesis of dyes and stains .
作用機序
The mechanism by which 4-Picolinium, 1,1’-(p-phenylenedimethylene)bis-, dibromide exerts its effects, particularly in radiotherapy, involves the activation of prodrugs in the presence of radiation. The compound undergoes a reaction mediated by radiation, leading to the release of active therapeutic agents. This process is facilitated by the presence of specific molecular targets and pathways, including the interaction with radiation-induced electrons .
類似化合物との比較
- 1,1’-(p-Xylylene)bis(1-pyridinium) dibromide
- p-Xylylene-a,a’-bispyridinium dibromide
- 1,1’-(Benzene-1,4-diyldimethanediyl)dipyridinium dibromide
Uniqueness: 4-Picolinium, 1,1’-(p-phenylenedimethylene)bis-, dibromide is unique due to its specific structure, which allows it to be used in radiotherapy-responsive applications. Its ability to release therapeutic agents in response to radiation sets it apart from other similar compounds .
特性
CAS番号 |
101975-75-1 |
|---|---|
分子式 |
C20H22Br2N2 |
分子量 |
450.2 g/mol |
IUPAC名 |
4-methyl-1-[[4-[(4-methylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium;dibromide |
InChI |
InChI=1S/C20H22N2.2BrH/c1-17-7-11-21(12-8-17)15-19-3-5-20(6-4-19)16-22-13-9-18(2)10-14-22;;/h3-14H,15-16H2,1-2H3;2*1H/q+2;;/p-2 |
InChIキー |
UPEQOHGAOOOQEF-UHFFFAOYSA-L |
正規SMILES |
CC1=CC=[N+](C=C1)CC2=CC=C(C=C2)C[N+]3=CC=C(C=C3)C.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


